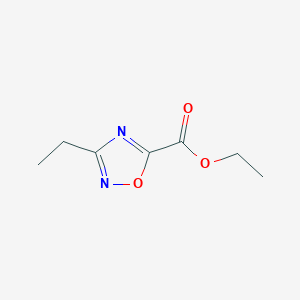

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-6(12-9-5)7(10)11-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPIMJOELWDAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566727 | |

| Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139443-40-6 | |

| Record name | Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of Amidoximes with Ethyl Chlorooxoacetate

A widely employed method involves the reaction of N-hydroxyamidoximes with ethyl chlorooxoacetate under basic conditions. This approach, adapted from the synthesis of analogous oxadiazoles , proceeds via a two-step mechanism:

-

Formation of the O-Acylamidoxime Intermediate :

Ethyl chlorooxoacetate reacts with N-hydroxyamidoximes (e.g., N-hydroxypropionamidine) in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in acetonitrile at 0–5°C to minimize side reactions. -

Thermal Cyclodehydration :

The intermediate undergoes cyclization at elevated temperatures (70–75°C) to form the 1,2,4-oxadiazole ring. Prolonged reflux (6–8 hours) ensures complete conversion.

-

Reactants :

-

N-Hydroxypropionamidine (5.00 g, 33.29 mmol)

-

Ethyl chlorooxoacetate (5.54 g, 39.95 mmol)

-

Triethylamine (5.05 g, 49.94 mmol)

-

-

Solvent : Acetonitrile (39.95 mL)

-

Conditions : Dropwise addition under ice bath, followed by reflux at 72°C for 7 hours.

-

Workup : Filtration, solvent removal, and purification via column chromatography (petroleum ether:ethyl acetate = 30:1).

-

Yield : 84.56% (6.37 g of white solid).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 72°C |

| Reaction Time | 7 hours |

| Solvent System | Acetonitrile |

| Purification Method | Column Chromatography |

| Isolated Yield | 84.56% |

Ethyl Chloroformate-Mediated Coupling

An alternative method utilizes ethyl chloroformate as a coupling agent between carboxylic acids and amidoximes . This one-pot protocol avoids isolating intermediates and is suitable for diverse substrates:

-

Activation of Carboxylic Acid :

The carboxylic acid (e.g., propionic acid) is treated with ethyl chloroformate in dichloromethane (DCM) with potassium carbonate (K₂CO₃) as a base. -

Coupling with Amidoxime :

The activated mixed anhydride reacts with N-hydroxyamidoxime at room temperature, followed by thermal cyclization (120°C, 4 hours).

-

Reactants :

-

Propionic acid (1.6 mmol)

-

Ethyl chloroformate (2.4 mmol)

-

N-Hydroxypropionamidine (1.6 mmol)

-

-

Solvent : Dichloromethane (8.0 mL)

-

Conditions : Stirring at 25°C for 2 hours, followed by heating at 120°C for 4 hours.

-

Yield : 75–93% (depending on substituents).

Advantages :

-

Eliminates the need for intermediate isolation.

-

Compatible with aliphatic and aromatic carboxylic acids.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring the ethyl group occupies the 3-position requires precise stoichiometry and temperature control. Excess acylating agent may lead to diacylated byproducts.

-

Purification : Column chromatography remains critical for isolating high-purity product, though recrystallization in ethanol is viable for large-scale batches .

-

Solvent Choice : Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but may complicate workup.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate serves as a scaffold for developing new pharmaceutical agents. Its derivatives have been explored for various therapeutic activities:

- Anticancer Activity : Numerous studies have demonstrated the compound's potential in inhibiting cancer cell proliferation. For instance, derivatives of oxadiazoles have shown significant cytotoxicity against various cancer cell lines such as MCF-7 and HCT-116. A study indicated that certain derivatives exhibited IC50 values lower than established anticancer drugs, suggesting their potential as lead compounds for further development .

- Antibacterial and Antiviral Properties : this compound has been evaluated for its antimicrobial efficacy. Research shows that it can disrupt bacterial cell wall synthesis and inhibit viral replication processes .

Agricultural Applications

The compound's antimicrobial properties extend to agricultural chemistry, where it is being investigated for use in developing agrochemicals. Its effectiveness against plant pathogens could lead to the formulation of new pesticides or fungicides that are less harmful to the environment compared to traditional chemicals .

Materials Science

In materials science, this compound is utilized as a precursor in synthesizing advanced materials with specialized properties. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology .

Anticancer Efficacy Study

A notable study published in PubMed Central highlighted the anticancer properties of this compound derivatives. The researchers synthesized several compounds and tested their activity against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics .

Mechanistic Studies

Mechanistic investigations into the biological activity of this compound revealed that its interaction with target enzymes involves hydrogen bonding and hydrophobic interactions. These studies are crucial for optimizing the compound's structure for enhanced therapeutic efficacy .

Mechanism of Action

The mechanism by which ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In medicinal applications, it may interact with specific receptors or enzymes to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:

Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate: The presence of a bromine atom in this compound makes it more reactive in certain substitution reactions.

Biological Activity

Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features an oxadiazole ring, which is known for its reactivity and potential utility in various biological applications. The presence of an ethyl group at the 3-position and a carboxylate functional group at the 5-position contributes to its chemical behavior and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts bacterial cell membranes and inhibits essential enzymes, making it effective against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound has demonstrated promising anticancer effects in several studies. It has been evaluated for cytotoxicity against various cancer cell lines using assays such as MTT. In one study, this compound exhibited moderate cytotoxicity against HL-60 (human promyelocytic leukemia) cells with an IC50 value of approximately 28 µM . The mechanism of action is believed to involve the induction of oxidative stress leading to apoptosis in cancer cells .

Anti-inflammatory Activity

This compound also shows potential as an anti-inflammatory agent. Its derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests its applicability in treating inflammatory diseases .

Synthesis and Evaluation

A study published in the European Journal of Medicinal Chemistry utilized this compound as a precursor for synthesizing novel heterocyclic compounds with enhanced biological activities. These derivatives were tested for their anticancer properties against various human cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HL-60 | 28 |

| Compound A | NCI H292 | 42.1 |

| Compound B | HT29 | 19.0 |

Mechanistic Studies

Mechanistic studies have revealed that the biological activity of this compound involves interactions with multiple molecular targets. This compound is known to inhibit key enzymes associated with tumor progression and inflammation .

Comparison with Similar Compounds

This compound can be compared with other oxadiazole derivatives that exhibit similar or enhanced biological activities:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Structure | Antitumor |

| Ethyl 3-bromo-1,2,4-oxadiazole-5-carboxylate | Structure | Enhanced reactivity |

Q & A

Q. What are the key physicochemical properties of ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate, and how are they determined experimentally?

Answer: The compound (CAS: this compound) has a molecular formula of C₈H₁₂N₂O₃ and a molecular weight of 184.19 g/mol . Key properties include:

- Solubility : Typically soluble in polar organic solvents (e.g., ethanol, DCM), determined via shake-flask method.

- Melting point : Not explicitly reported, but analogous oxadiazoles (e.g., ethyl 3-methyl derivatives) melt between 54–76°C .

- Spectroscopic data :

Methodological note : Characterization involves NMR, IR, and mass spectrometry. For crystallographic validation, X-ray diffraction (e.g., SHELX software ) can resolve bond lengths and angles.

Q. What synthetic routes are available for this compound, and how do yields vary with conditions?

Answer: Two primary routes are documented:

Cyclocondensation of oxalyl chloride monoethyl ester with N-hydroxyamidines :

- Reagents : Oxalyl chloride monoethyl ester, N-hydroxyethylamidine.

- Conditions : Reflux in ethanol, 62–93% yield .

- Mechanism : Nucleophilic attack followed by cyclodehydration.

Acylation of preformed oxadiazoles :

Q. Table 1: Comparative Synthesis Routes

| Route | Reagents | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Cyclocondensation | Oxalyl chloride, N-hydroxyamidine | 62–93% | Recrystallization (EtOH) | |

| Acylation | Ethyl bromide, K₂CO₃ | 65–75% | Column chromatography |

Advanced Research Questions

Q. How does the electronic nature of the 3-ethyl substituent influence the reactivity of the oxadiazole ring?

Answer: The 3-ethyl group exerts electron-donating effects , stabilizing the oxadiazole ring and modulating reactivity:

- Electrophilic substitution : The ethyl group directs electrophiles to the 5-position (carboxylate ester), as seen in nitration/sulfonation studies of analogous compounds .

- Ring-opening reactions : Under basic conditions, the ester group hydrolyzes preferentially, leaving the oxadiazole intact. Acidic conditions may cleave the oxadiazole ring, forming carboxylic acid derivatives .

Computational insight : DFT studies on similar oxadiazoles show HOMO density localized on the nitrogen atoms, suggesting nucleophilic attack at N2 or N4 .

Q. What challenges arise in crystallographic refinement of this compound derivatives?

Answer: Key challenges include:

- Disorder in alkyl chains : The ethyl and ester groups often exhibit rotational disorder, complicating electron density maps. SHELXL refinement (using PART and SUMP instructions) can model disorder .

- Twinned crystals : Common in oxadiazoles due to weak intermolecular forces. Strategies include using TWIN/BASF commands in SHELX .

Case study : A related compound (ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate) required Hirshfeld atom refinement to resolve hydrogen bonding ambiguities .

Q. How can contradictions in spectroscopic data for oxadiazole derivatives be resolved?

Answer: Contradictions often arise from:

- Tautomerism : Oxadiazoles may exist as 1,2,4- or 1,3,4-isomers. Use 2D NMR (e.g., NOESY) to confirm substitution patterns .

- Solvent effects : Polar solvents shift NMR signals (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems for comparisons.

Example : In ethyl 3-methyl derivatives, IR carbonyl stretches vary by ±15 cm⁻¹ depending on crystallinity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (irritant potential noted in analogs ).

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note : No acute toxicity data exists for this compound, but structurally similar oxadiazoles show LD₅₀ > 2000 mg/kg (oral, rats) .

Applications in Organic Synthesis

Q. How is this compound utilized as a building block in medicinal chemistry?

Answer:

- Bioisostere : The oxadiazole ring mimics amide bonds, enhancing metabolic stability.

- Functionalization : The ester group is hydrolyzed to carboxylic acid for coupling with amines (e.g., in kinase inhibitors ).

Example : In a 2023 patent, the compound was derivatized to a carboxamide with IC₅₀ = 12 nM against a kinase target via EDCI-mediated coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.